molecular formula C12H26N2O2 B13637166 Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate

Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate

Cat. No.: B13637166
M. Wt: 230.35 g/mol
InChI Key: CFLRUVMDIYLFTI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-amino-3-ethylpentan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound acts as a nucleophile, participating in various nucleophilic addition and substitution reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the compound and facilitating its use as a protecting group for amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (1-amino-3-ethylpentan-2-yl)carbamate is unique due to its specific structural features, such as the presence of both tert-butyl and amino groups, which confer distinct reactivity and stability. This makes it particularly useful as a protecting group in organic synthesis and as a versatile intermediate in various chemical reactions .

Properties

Molecular Formula

C12H26N2O2

Molecular Weight

230.35 g/mol

IUPAC Name

tert-butyl N-(1-amino-3-ethylpentan-2-yl)carbamate

InChI

InChI=1S/C12H26N2O2/c1-6-9(7-2)10(8-13)14-11(15)16-12(3,4)5/h9-10H,6-8,13H2,1-5H3,(H,14,15)

InChI Key

CFLRUVMDIYLFTI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(CN)NC(=O)OC(C)(C)C

Origin of Product

United States

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